Cyclohexane, 1,2-bis(methylene)-
Overview
Description
Synthesis Analysis
The synthesis of Cyclohexane, 1,2-bis(methylene)- and related compounds involves multiple steps, including condensation reactions, catalytic processes, and specific reaction conditions to achieve the desired molecular structure. For example, one study reported the synthesis of derivatives through condensation of aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione, catalyzed by urea in aqueous media under ultrasound, resulting in high yields and an environment-friendly process (Li et al., 2012).
Molecular Structure Analysis
The molecular structure of Cyclohexane, 1,2-bis(methylene)- and its isomers has been extensively studied. For instance, the crystal packing of isomeric compounds was found to be dominated by C–H⋯Npyridine interactions, with structures showing effective conformations between n-pyridine rings and bridging cyclohexane rings, highlighting the importance of intermolecular interactions in determining the molecular arrangement (Lai et al., 2006).
Chemical Reactions and Properties
Cyclohexane, 1,2-bis(methylene)- undergoes various chemical reactions, including ozonolysis, which showed that the presence of methyl substituents influences the reaction course. Highly methylated compounds exhibited significantly smaller reactivity compared to nonmethylated ones, indicating the role of substituents in chemical reactivity (Yamakoshi et al., 1996).
Physical Properties Analysis
The physical properties of Cyclohexane, 1,2-bis(methylene)- derivatives have been studied, including their solubility, viscosity, and thermal stability. For example, a series of poly(ether-ester)s containing cyclohexane moiety in the main chain showed enhanced solubility and thermal stability due to the introduction of methylene spacer with ether group into the polymer chain backbone (Latha & Murugavel, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and catalytic activities of Cyclohexane, 1,2-bis(methylene)-, have been explored in various studies. For instance, the recyclable catalysis of cyclohexene oxidation by hydrogen peroxide was demonstrated, offering a practical access to trans-1,2-cyclohexanediol under mild conditions, showcasing the compound's potential in eco-friendly and efficient chemical processes (Yu et al., 2014).
Scientific Research Applications
Ruthenium complexes based on rac- and (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane have been found highly active and enantioselective as catalysts for asymmetric hydrogenation of aryl and heteroaryl ketones (Doherty et al., 2007).
In crystallography, C-H-Npyridine interactions in isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines lead to various molecular arrangements, influencing the crystal packing (Lai, Mohr, & Tiekink, 2006).
The Kabachnik-Fields and Moedritzer-Irani reactions using this compound lead to the creation of new bicyclic bis phosphonates and tetra phosphonic acid, with the methylene bridge offering stability in different pH conditions (Bailly & Burgada, 1995).
A study on recyclable 1,2-bis[3,5-bis(trifluoromethyl)phenyl]diselane-catalyzed oxidation of cyclohexene with hydrogen peroxide demonstrates a practical approach to synthesize trans-1,2-cyclohexanedio (Yu et al., 2014).
The ozonolysis of highly methylated 1,2-bis(methylene)cycloalkanes shows differences in reactivity compared to nonmethylated ones, suggesting a particular reaction mechanism (Yamakoshi et al., 1996).
Methylene halides can lead to the formation of tetraoxacyclodecane derivatives from cyclohexane-1,2-diols, revealing interesting chemical transformations (Brimacombe et al., 1967).
The thermal isomerization of 1,4-bis(ethenylidene)cyclohexane and 1,2-ethenylidene-4-methylenecyclohexane leads to polymethylencyclohexane, which has implications in organic chemistry (Lenk & Hopf, 1982).
Bifunctional organocatalysts derived from trans-cyclohexane-1,2-diamine show excellent activity in various asymmetric reactions, suggesting their potential in organic synthesis (Nájera, Sansano, & Gómez-Bengoa, 2016).
Polyamides derived from 1,1-bis[4-(4-aminophenoxy)phenyl] cyclohexane have been shown to offer transparent, flexible, and tough films with high glass transition temperatures (Yang, Hsiao, & Yang, 1999).
In a study on the stereochemistry of 3,4-bis(trimethylsilyl)cyclohexene, researchers found that trifluoroacetolysis of the cis 3,4-isomer yields cyclohexene-d2, revealing insights into the stereochemical aspects of these compounds (Wickham & Kitching, 1983).
properties
IUPAC Name |
1,2-dimethylidenecyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEQHQNRKZJUCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCCC1=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182460 | |
Record name | Cyclohexane, 1,2-bis(methylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexane, 1,2-bis(methylene)- | |
CAS RN |
2819-48-9 | |
Record name | Cyclohexane, 1,2-bis(methylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002819489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 1,2-bis(methylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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